
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral alcohol that is commonly used in chemical synthesis and research. This alcohol has a unique chemical structure that makes it useful in a variety of applications, including drug development, organic synthesis, and material science. In
Mechanism of Action
The mechanism of action of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is not well understood. However, it is believed that the alcohol may interact with enzymes or other proteins in the body, altering their activity and leading to changes in physiological processes.
Biochemical and Physiological Effects:
(this compound)-2-(2,4,6-Trimethylphenyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, the alcohol has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer properties. Additionally, the alcohol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is its chiral nature, which makes it useful in the synthesis of chiral molecules. Additionally, the alcohol is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of the alcohol is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol. One area of interest is the development of new drugs and other bioactive compounds using the alcohol as a chiral building block. Additionally, the alcohol may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the mechanism of action and potential applications of (this compound)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
Synthesis Methods
The synthesis of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol involves several steps. One of the most common methods is the reduction of the corresponding ketone, (this compound)-2-(2,4,6-Trimethylphenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, and the product is purified by distillation or chromatography.
Scientific Research Applications
((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol has a wide range of scientific research applications. One of the most common uses is as a chiral building block in organic synthesis. The chiral nature of the alcohol allows it to be used in the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds.
properties
IUPAC Name |
(2S)-2-(2,4,6-trimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMHCIEGUDLGH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2913159.png)
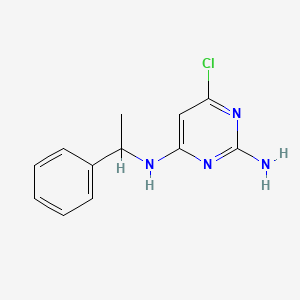
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)
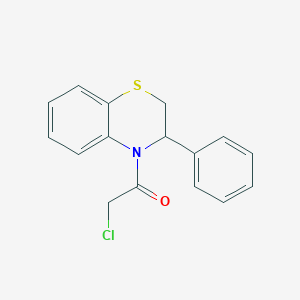
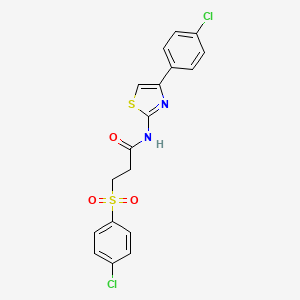
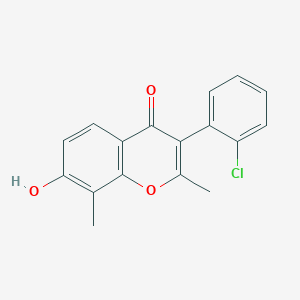

![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
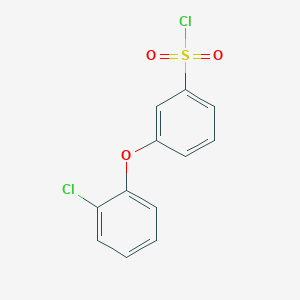
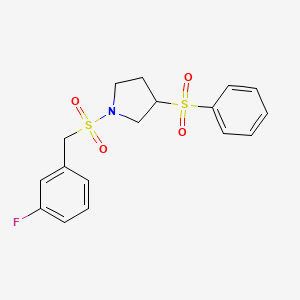
![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
![(NE)-N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine](/img/structure/B2913181.png)